Lucidumoside C

Antioxidant Secoiridoid glycoside RBC hemolysis

Lucidumoside C is a secoiridoid glycoside (CAS 354553-73-4; molecular formula C27H36O14; MW 584.6 g/mol) first isolated and structurally elucidated from the fruits of Ligustrum lucidum (Oleaceae). It belongs to a family of monoterpene glycosides that includes oleuropein, neonuezhenide, lucidumoside B, oleoside dimethyl ester, and ligustroside—all co-occurring in the same botanical matrix.

Molecular Formula C27H36O14
Molecular Weight 584.6 g/mol
Cat. No. B1243730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidumoside C
Synonymslucidumoside C
Molecular FormulaC27H36O14
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCCOC(COC(=O)CC1C(=COC(C1=CC)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C27H36O14/c1-4-14-15(9-21(31)38-12-20(37-5-2)13-6-7-17(29)18(30)8-13)16(25(35)36-3)11-39-26(14)41-27-24(34)23(33)22(32)19(10-28)40-27/h4,6-8,11,15,19-20,22-24,26-30,32-34H,5,9-10,12H2,1-3H3/b14-4+/t15-,19+,20?,22+,23-,24+,26-,27-/m0/s1
InChIKeyRDLNVCALMXCDOJ-QUVQPCEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidumoside C for Research Procurement: Secoiridoid Glycoside Sourcing and Baseline Characterization


Lucidumoside C is a secoiridoid glycoside (CAS 354553-73-4; molecular formula C27H36O14; MW 584.6 g/mol) first isolated and structurally elucidated from the fruits of Ligustrum lucidum (Oleaceae) [1]. It belongs to a family of monoterpene glycosides that includes oleuropein, neonuezhenide, lucidumoside B, oleoside dimethyl ester, and ligustroside—all co-occurring in the same botanical matrix [1]. The compound is characterized by a catechol moiety, a β-D-glucoside unit, a methyl ester functionality, and a dihydropyran ring system [2]. Its reported biological roles include antioxidant, antiviral, and plant metabolite activities [2].

Why Secoiridoid Glucosides from Ligustrum lucidum Cannot Be Treated as Interchangeable: The Lucidumoside C Case


Despite being co-isolated from the same plant source, the ten secoiridoid glucosides characterized by He et al. exhibit antioxidant IC50 values spanning more than two orders of magnitude—from 9.3 mM for lucidumoside C to over 200 mM for ligustroside, nuezhenide, isonuezhenide, lucidumoside A, and lucidumoside D [1]. Even among the five compounds classified as “strong antioxidants,” potency differs by up to 4-fold [1]. In antiviral assays, lucidumoside C and oleuropein display divergent activity spectra: oleuropein is active against both RSV and Para 3, whereas lucidumoside C is active only against Para 3 [2]. Computational docking further reveals that lucidumoside C lacks MMP-1/3/9 inhibitory activity, while its structural analogs lucidumoside A and ligustroside act as competitive MMP inhibitors [3]. These quantitative and qualitative divergences demonstrate that generic substitution within this compound class carries substantial risk of functional non-equivalence.

Lucidumoside C Quantitative Differentiation Evidence: Head-to-Head Data Against In-Class Comparators


Lucidumoside C Is the Most Potent Antioxidant Among Ten Secoiridoid Glucosides from L. lucidum in the RBC Hemolysis Model

In the AAPH-induced rat red blood cell hemolysis assay—a model of peroxyl radical-mediated membrane oxidative damage—lucidumoside C (compound 9) exhibited an IC50 of 9.3 mM, the lowest among all ten secoiridoid glucosides tested [1]. This activity was approximately 2.7-fold more potent than oleuropein (IC50 ≈ 25.0 mM) and 4-fold more potent than the reference antioxidant trolox (IC50 ≈ 55.0 mM) [1][2]. Neonuezhenide (IC50 ≈ 37.5 mM) was also stronger than trolox but weaker than lucidumoside C [1]. Critically, five other co-isolated secoiridoid glucosides—ligustroside, nuezhenide, isonuezhenide, lucidumoside A, and lucidumoside D—showed IC50 values exceeding 200 mM, rendering them essentially inactive in this system [1]. Oleoside dimethyl ester and lucidumoside B displayed activity weaker than trolox [1].

Antioxidant Secoiridoid glycoside RBC hemolysis

Divergent Antiviral Spectrum: Lucidumoside C vs. Oleuropein Against Four Pathogenic Viruses

In a cytopathic effect (CPE) inhibitory assay against four pathogenic viruses, lucidumoside C showed potent to moderate activity against Parainfluenza type 3 (Para 3) with an IC50 of 15.6–20.8 μg/mL, but no significant activity against HSV-1, Influenza A (Flu A), or RSV [1]. In contrast, oleuropein demonstrated a broader antiviral spectrum: IC50 = 11.7 μg/mL against Para 3 and IC50 = 23.4 μg/mL against RSV [1]. Oleoside dimethyl ester and ligustroside shared lucidumoside C's Para 3 activity range (15.6–20.8 μg/mL) [1]. The study authors explicitly concluded that “the anti-oxidative potency of these secoiridoid glucosides was not directly related to their antiviral effects” [1], confirming that the two activities are mechanistically independent and that superior antioxidant performance does not predict superior antiviral performance.

Antiviral Parainfluenza virus Respiratory syncytial virus

Functional Selectivity: Lucidumoside C Lacks MMP-1/3/9 Inhibitory Activity Unlike Lucidumoside A and Ligustroside

A computational docking study evaluated six secoiridoid glucosides (ligustroside, lucidumoside A, lucidumoside C, neonuezhenide, oleoside dimethyl ester, and oleuropein) for binding to MMP-1, MMP-3, and MMP-9 [1]. The results demonstrated that ligustroside and lucidumoside A competitively inhibit all three MMPs, with oxygen-containing and hydrophobic functional groups driving enhanced interactions [1]. Lucidumoside C, in contrast, did not exhibit competitive inhibition of any MMP isoform tested [1]. This represents a clear functional divergence: within the same compound class, structurally related members partition into MMP-active (lucidumoside A, ligustroside) and MMP-inactive (lucidumoside C, neonuezhenide, oleoside dimethyl ester, oleuropein) subsets [1].

Matrix metalloproteinase Molecular docking Anti-aging

In-Class Potency Hierarchy: Five Structurally Similar Secoiridoid Glucosides Are Functionally Inert as Antioxidants

The He et al. study established a clear potency hierarchy within the ten secoiridoid glucosides: (Tier 1) lucidumoside C IC50 = 9.3 mM; (Tier 2) oleuropein IC50 ≈ 25.0 mM, neonuezhenide IC50 ≈ 37.5 mM; (Tier 3) oleoside dimethyl ester and lucidumoside B weaker than trolox (IC50 ≈ 55.0 mM); (Tier 4) ligustroside, nuezhenide, isonuezhenide, lucidumoside A, and lucidumoside D all with IC50 > 200 mM [1]. This hierarchy was attributed to the number of phenolic hydroxyl groups present in each structure [1]. Lucidumoside C, bearing a catechol (3,4-dihydroxyphenyl) moiety, achieves the highest potency; compounds lacking adequate phenolic hydroxyl substitution drop into the essentially inactive tier [1]. Lucidumoside B—the closest nominal analog by nomenclature—has an IC50 > 55.0 mM, making it at least 5.9× less potent than lucidumoside C [1].

Structure-activity relationship Secoiridoid classification Phenolic hydroxyl

Lucidumoside C: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Reference Antioxidant for Membrane Oxidative Damage Models

Lucidumoside C, with an IC50 of 9.3 mM in the AAPH-induced RBC hemolysis assay, is the most potent secoiridoid glucoside antioxidant characterized to date [1]. It outperforms trolox (IC50 ≈ 55.0 mM) by 4-fold and the next most active in-class compound oleuropein (IC50 ≈ 25.0 mM) by 2.7-fold [1][2]. Researchers studying peroxyl radical-mediated lipid peroxidation, membrane integrity, or antioxidant structure-activity relationships should procure lucidumoside C as the highest-potency reference standard within this phytochemical class.

Antiviral Screening Against Parainfluenza Type 3 Virus

Lucidumoside C demonstrates potent to moderate antiviral activity against Para 3 with an IC50 of 15.6–20.8 μg/mL in CPE inhibitory assays [2]. While oleuropein exhibits stronger anti-Para 3 activity (IC50 = 11.7 μg/mL) and additionally inhibits RSV, lucidumoside C's distinct antiviral–antioxidant dissociation profile makes it valuable for studies seeking to uncouple these two mechanisms [2]. Procurement for Para 3-focused antiviral screening is supported by direct comparative data against five other secoiridoid glucosides.

Negative Control for MMP Inhibition Studies in Photoaging and Cancer Metastasis Research

Computational docking data demonstrate that lucidumoside C does not competitively inhibit MMP-1, MMP-3, or MMP-9, unlike ligustroside and lucidumoside A which inhibit all three isoforms [3]. For experimental designs requiring a secoiridoid glucoside that provides antioxidant activity without confounding MMP inhibition, lucidumoside C is the rational procurement choice. This functional selectivity is directly evidenced by comparative docking data within the same study [3].

Phytochemical Reference Standard for Ligustrum lucidum Quality Control and Botanical Authentication

Lucidumoside C was first isolated and structurally characterized from L. lucidum fruits and subsequently identified in olive leaves (Olea europaea) via HPLC-ESI-QTOF-MS, expanding its known botanical distribution [1][4]. Its well-defined spectroscopic properties (1H-NMR, 13C-NMR, ESI-MS, HR-FAB-MS) and commercial availability at HPLC purity ≥90–98% make it suitable as an authenticated reference standard for quality control of L. lucidum-based herbal products and for phytochemical fingerprinting studies [1].

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